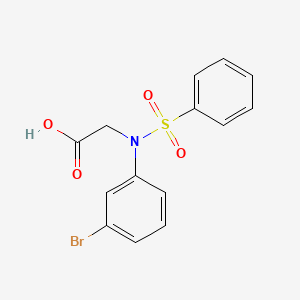

N-(3-bromophenyl)-N-(phenylsulfonyl)glycine

Description

N-(3-Bromophenyl)-N-(phenylsulfonyl)glycine is a sulfonamide-substituted glycine derivative characterized by a brominated phenyl ring and a phenylsulfonyl group attached to the glycine backbone. Its molecular formula is C₁₄H₁₂BrNO₄S, with a molecular weight of 370.22 g/mol (calculated from the SMILES: BrC₁=CC=CC(=C₁)N(CC(=O)O)S(=O)(=O)C₂=CC=CC=C₂) . The compound’s structure features a sulfonamide bridge linking the glycine moiety to two aromatic systems: a 3-bromophenyl group and a phenyl ring. This design imparts unique electronic and steric properties, making it a candidate for medicinal chemistry studies, particularly in enzyme inhibition (e.g., aldose reductase) .

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-3-bromoanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4S/c15-11-5-4-6-12(9-11)16(10-14(17)18)21(19,20)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFIDMHABTUZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromophenylamine and phenylsulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

Formation of Intermediate: The initial reaction forms an intermediate sulfonamide.

Glycine Addition: Glycine is then introduced to the reaction mixture, leading to the formation of the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.

Oxidation: Oxidizing agents such as potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and phenylsulfonyl groups may play a role in binding to these targets, influencing their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing Groups : The nitro group in N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine increases polarity and redox sensitivity compared to the bromine in the target compound .

- Sulfonyl Group Variations : Methylsulfonyl derivatives (e.g., ) exhibit lower molecular weights and altered pharmacokinetic profiles compared to phenylsulfonyl analogues.

- Halogen Effects : Bromine’s larger atomic radius (vs. Cl or F) may enhance hydrophobic interactions in enzyme binding pockets, as seen in aldose reductase inhibition studies .

Aldose Reductase Inhibition

N-(Phenylsulfonyl)glycine derivatives are known inhibitors of aldose reductase, a key enzyme in diabetic complications. The target compound’s 3-bromophenyl group enhances inhibitory potency compared to analogues with smaller substituents (e.g., methyl or nitro groups) due to improved hydrophobic stacking in the enzyme’s active site . For example:

Matrix Metalloproteinase (MMP) Selectivity

Phenylsulfonyl glycine derivatives with bulky substituents (e.g., bromophenyl) show reduced MMP-1/MMP-2 inhibition compared to smaller analogues. This suggests that steric hindrance from the bromine and phenylsulfonyl groups limits binding to MMP active sites .

Biological Activity

N-(3-bromophenyl)-N-(phenylsulfonyl)glycine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and its role in drug development.

Chemical Structure and Properties

This compound features a bromophenyl group and a phenylsulfonyl moiety attached to a glycine backbone. The molecular formula is CHBrNOS, with a molecular weight of approximately 384.24 g/mol. The presence of electron-withdrawing groups like bromine enhances its reactivity and binding affinity to biological targets.

The compound acts primarily as an enzyme inhibitor, particularly targeting enzymes involved in the synthesis of folic acid in bacteria. This mechanism is typical for sulfonamide derivatives, which can disrupt bacterial growth by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis. The sulfonamide group facilitates this interaction, making the compound a potential antibacterial agent.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to inhibit bacterial enzymes essential for survival. In vitro studies have shown that it has significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it shows promise as an inhibitor of cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism and cardiovascular health. In vitro assays have demonstrated that derivatives of this compound can effectively lower cholesterol levels by inhibiting CETP activity .

Case Studies and Research Findings

- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The results indicated an IC50 value of 12 μM against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics.

- CETP Inhibition : Another study focused on the structure-activity relationship (SAR) of sulfonamide compounds related to CETP inhibition. The findings suggested that modifications to the phenylsulfonyl group could enhance potency, with some derivatives achieving IC50 values as low as 0.15 μM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromophenyl and phenylsulfonyl groups | Antimicrobial, enzyme inhibition |

| Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate | Similar structure with methyl group | Enhanced reactivity in biological assays |

| N-Phenylsulfonylglycine | Lacks bromine substituent | Weaker biological interactions |

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Drug Development : Its promising antibacterial and enzyme inhibition activities indicate potential for development into therapeutics targeting bacterial infections or metabolic disorders.

- Structural Optimization : Further modifications could lead to enhanced efficacy and selectivity against specific targets, particularly in the context of CETP inhibition for cardiovascular diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.